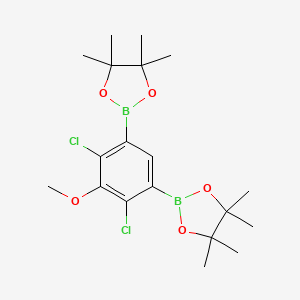
2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound with the molecular formula C19H28B2Cl2O5 and a molecular weight of 428.96 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,6-dichloro-5-methoxy-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product .
化学反应分析
Types of Reactions
2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry
In chemistry, 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This reaction is essential for constructing complex organic molecules.
Biology and Medicine
. They can interact with biological molecules in ways that traditional organic compounds cannot.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials . Its ability to form stable carbon-carbon bonds makes it valuable in creating durable and high-performance materials.
作用机制
The primary mechanism of action for 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
相似化合物的比较
Similar Compounds
- 2,2’-(4,6-Dichloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
The presence of both chloro and methoxy groups in 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) makes it unique compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, potentially offering advantages in specific synthetic applications .
生物活性
The compound 2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic molecule with significant potential in synthetic chemistry. Its unique structure includes a biphenyl framework substituted with dichloro and methoxy groups, along with bis(dioxaborolane) moieties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula: C19H28B2Cl2O5
- Molecular Weight: 428.95 g/mol
- IUPAC Name: 2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Biological Activity Overview
The biological activity of this compound has not been extensively characterized in literature. However, its structural features suggest potential interactions with biological systems. The presence of boron and halogen substituents may influence its reactivity and biological interactions.
-
Reactivity with Biological Molecules:
- The dioxaborolane groups can participate in various chemical reactions that may lead to the formation of biologically relevant compounds.
- The dichloro and methoxy groups are known to enhance the reactivity of the phenyl ring.
-
Applications in Medicinal Chemistry:
- Compounds containing boron have been utilized in drug development due to their ability to form stable complexes with biomolecules.
- The potential for this compound to serve as a building block in the synthesis of pharmaceuticals is significant.
Case Study: Boron Compounds in Cancer Therapy
Research has demonstrated that boron-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance:
- A study highlighted that boronic acid derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- The mechanism was attributed to the ability of these compounds to interfere with cellular signaling pathways critical for tumor survival.
Synthesis and Reaction Pathways
The synthesis of 2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves:
- Reaction of 4,6-dichloro-5-methoxy-1,3-phenylenediboronic acid with pinacol under dehydrating conditions.
Key Reagents:
- Palladium catalysts (e.g., Pd(PPh3)4)
- Bases (e.g., K2CO3)
Conditions:
- Elevated temperatures (80–100°C) under inert atmosphere.
属性
IUPAC Name |
2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2Cl2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(14(23)15(24-9)13(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSIKCUEYRUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2Cl)OC)Cl)B3OC(C(O3)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













